molecular formula C22H22N2O5 B255097 Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate

Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate

Cat. No. B255097
M. Wt: 394.4 g/mol
InChI Key: GXIUUGRENDLKTL-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate, also known as BHAM, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various biological and medical applications, making it a valuable tool for researchers in the field.

Mechanism of Action

Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate works by binding to the active site of PDI, thereby inhibiting its activity. This leads to the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response mechanism that helps to restore protein homeostasis and prevent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell death by triggering the UPR pathway. In neurodegenerative disorders, this compound reduces the accumulation of misfolded proteins, thereby preventing neuronal cell death. In viral infections, this compound inhibits the replication of the virus by disrupting the folding of viral proteins.

Advantages and Limitations for Lab Experiments

Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high potency and specificity for PDI inhibition, making it a valuable tool for studying the UPR pathway. However, this compound has some limitations, such as its potential toxicity and off-target effects. Therefore, it is important to use this compound with caution and to conduct proper toxicity studies before using it in vivo.

Future Directions

There are several future directions for the use of Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate in scientific research. One potential application is in the development of new cancer therapies that target the UPR pathway. Another direction is in the study of neurodegenerative disorders, where this compound could be used to identify new therapeutic targets. Additionally, this compound could be used in the development of new antiviral drugs that target the folding of viral proteins.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to inhibit the activity of PDI. It has shown promising results in various biological and medical applications, making it a valuable tool for researchers in the field. This compound has several advantages for lab experiments, but it is important to use it with caution and to conduct proper toxicity studies. There are several future directions for the use of this compound in scientific research, making it an exciting compound to study and explore.

Synthesis Methods

Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzoic acid with butyl isocyanate, followed by the addition of 4-hydroxy-3-methoxyphenylacrylic acid and cyanogen bromide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate has been extensively used in scientific research due to its ability to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and cell signaling. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

butyl 4-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C22H22N2O5/c1-3-4-11-29-22(27)16-6-8-18(9-7-16)24-21(26)17(14-23)12-15-5-10-19(25)20(13-15)28-2/h5-10,12-13,25H,3-4,11H2,1-2H3,(H,24,26)/b17-12+

InChI Key

GXIUUGRENDLKTL-SFQUDFHCSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N

Origin of Product

United States

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